N-sec-Butyl-n-propylamine

Description

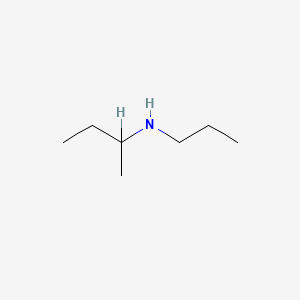

Structure

3D Structure

Properties

IUPAC Name |

N-propylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-6-8-7(3)5-2/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNZYUUXSVZDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875706 | |

| Record name | PROPYL SEC-BUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39190-67-5 | |

| Record name | N-Propyl-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39190-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl-s-butyl amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039190675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL SEC-BUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-sec-Butylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Kinetics of N Sec Butyl N Propylamine

Reductive Amination as a Primary Synthetic Route for N-sec-Butyl-n-propylamine

Reductive amination stands as a cornerstone in the synthesis of secondary amines, including this compound. This versatile and widely employed method involves the reaction of a carbonyl compound, in this case, butanone, with a primary amine, n-propylamine, in the presence of a reducing agent. The process is valued for its efficiency and control, largely avoiding the over-alkylation issues that can plague other amine synthesis methods. stackexchange.com

Butanone + n-Propylamine --(Reducing Agent)--> this compound

Mechanism of Reductive Amination for Secondary Amine Formation

The synthesis of this compound via reductive amination proceeds through a two-step mechanism. The initial step involves the nucleophilic addition of n-propylamine to the carbonyl carbon of butanone. This is followed by the dehydration of the resulting hemiaminal intermediate to form an imine. libretexts.org This imine is then reduced in the second step by a suitable reducing agent to yield the final secondary amine product. libretexts.orgyoutube.com

The formation of the imine intermediate is a critical, equilibrium-driven step. wikipedia.org The reaction is typically facilitated under mildly acidic conditions, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amine. masterorganicchemistry.com However, excessively acidic conditions can be detrimental, as they would lead to the protonation of the amine, rendering it non-nucleophilic. masterorganicchemistry.com

Once the imine is formed, a reducing agent is introduced to convert the carbon-nitrogen double bond into a single bond, thus forming the secondary amine. chemistrysteps.com

Influence of Reducing Agents on Reaction Efficiency and Selectivity

The choice of reducing agent is a critical factor that significantly impacts the efficiency and selectivity of the synthesis of this compound. Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemicalbook.com

Sodium Cyanoborohydride (NaBH₃CN):

Sodium cyanoborohydride is a mild and selective reducing agent, particularly well-suited for reductive aminations. commonorganicchemistry.comwikipedia.org Its reduced reactivity compared to sodium borohydride allows it to selectively reduce the iminium ion intermediate in the presence of the starting ketone (butanone). masterorganicchemistry.comchemicalbook.com This selectivity is advantageous as it minimizes the undesired reduction of the ketone to a secondary alcohol. The reaction rate for the reduction of the iminium ion is significantly faster than that for the ketone, especially under the mildly acidic conditions (pH 4-5) that favor imine formation. masterorganicchemistry.comorganic-chemistry.org This allows for a convenient one-pot procedure where the amine, ketone, and reducing agent can be mixed together. organic-chemistry.org

Sodium Borohydride (NaBH₄):

Sodium borohydride is a more powerful reducing agent than sodium cyanoborohydride and can reduce both the imine intermediate and the starting ketone. masterorganicchemistry.comcommonorganicchemistry.com To achieve selectivity for the desired secondary amine, the reaction is often carried out in a stepwise manner. This involves allowing sufficient time for the complete formation of the imine before the addition of sodium borohydride. commonorganicchemistry.com While effective, this two-step approach can be less convenient than the one-pot procedure possible with sodium cyanoborohydride.

| Reducing Agent | Selectivity | Reaction Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions over ketones. masterorganicchemistry.comwikipedia.org | Typically one-pot, mildly acidic (pH 4-5). masterorganicchemistry.comorganic-chemistry.org | High selectivity, convenient one-pot procedure. organic-chemistry.org | Potential for toxic HCN gas release with strong acids. chemicalbook.comorganic-chemistry.org |

| Sodium Borohydride (NaBH₄) | Reduces both imines and ketones. masterorganicchemistry.comcommonorganicchemistry.com | Often a two-step process to ensure imine formation first. commonorganicchemistry.com | Readily available and less toxic than NaBH₃CN. | Can lead to side products if not carefully controlled. masterorganicchemistry.com |

Optimization of Reaction Conditions for High Purity this compound Synthesis

To achieve a high yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters to consider include the choice of solvent, reaction temperature, and the use of catalytic systems.

The choice of solvent can significantly influence the rate and outcome of the reductive amination process. Polar aprotic solvents are often favored for this reaction. Solvents such as methanol, ethanol, and tetrahydrofuran (THF) are commonly employed. commonorganicchemistry.comresearchgate.net Methanol is frequently used with sodium cyanoborohydride as it is not water-sensitive. commonorganicchemistry.com For reactions utilizing sodium triacetoxyborohydride, a related reducing agent, chlorinated solvents like 1,2-dichloroethane (DCE) are preferred due to the reagent's sensitivity to water. organic-chemistry.org The use of more environmentally benign solvents like ethyl acetate has also been explored to reduce the reliance on halogenated hydrocarbons. acsgcipr.org The polarity of the solvent can help to stabilize the charged intermediates, such as the iminium ion, thereby facilitating the reaction. fiveable.me

Temperature plays a crucial role in controlling the reaction rate and minimizing the formation of unwanted byproducts. While higher temperatures can accelerate the reaction, they can also lead to an increase in side reactions and potential isomerization. researchgate.net For many reductive amination reactions, ambient temperature is sufficient, particularly when using reactive substrates and efficient reducing agents. researchgate.net In some cases, gentle heating may be necessary to drive the reaction to completion, but careful monitoring is required to prevent degradation of the product or starting materials. researchgate.net Lowering the temperature can sometimes improve selectivity by favoring the formation of the imine over its immediate reduction, which can be beneficial when using less selective reducing agents. fiveable.me

Alkylation of Primary Amines for this compound Production

The synthesis of secondary amines, such as this compound, is frequently achieved through the N-alkylation of primary amines. nih.gov This method involves the reaction of a primary amine with an alkyl halide via a nucleophilic substitution reaction (SN2). libretexts.org For the production of this compound, two primary pathways are viable: the reaction of n-propylamine with a sec-butyl halide or the reaction of sec-butylamine (B1681703) with an n-propyl halide.

In this process, the primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.org This initial reaction forms a secondary ammonium (B1175870) salt. Subsequent deprotonation of this salt, typically with a base such as excess primary amine or an added base like sodium hydroxide, yields the neutral secondary amine, this compound. libretexts.org

Investigation of Alkylation Pathways and Regioselectivity

A significant challenge in the direct alkylation of primary amines is the lack of selectivity, which often leads to overalkylation. nih.govmasterorganicchemistry.com The secondary amine product is itself a nucleophile and can react further with the alkyl halide to produce a tertiary amine (N-sec-butyl-N,N-dipropylamine or N,N-di-sec-butyl-n-propylamine) and subsequently a quaternary ammonium salt. libretexts.orglibretexts.org This results in a mixture of products that can be difficult to separate.

Several strategies are employed to enhance the regioselectivity and favor the formation of the desired secondary amine:

Use of Excess Primary Amine: Employing a large molar excess of the initial primary amine can statistically favor the reaction of the alkyl halide with the more abundant primary amine over the newly formed secondary amine. libretexts.org

Controlled Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and the rate of addition of the alkylating agent can help to minimize side reactions.

Alternative Reagents: The Gabriel synthesis, which utilizes a phthalimide anion to alkylate an alkyl halide, provides a classic method for producing pure primary amines, which can then be selectively mono-alkylated under controlled conditions. libretexts.orgncert.nic.in More modern approaches use specific catalysts, such as those based on cesium hydroxide, which have been shown to promote selective N-monoalkylation over dialkylation. organic-chemistry.org

The choice between alkylating n-propylamine with a sec-butyl halide versus alkylating sec-butylamine with an n-propyl halide can also influence the reaction. The use of a secondary alkyl halide (e.g., 2-bromobutane) introduces the possibility of a competing elimination (E2) reaction, which can reduce the yield of the desired substitution product.

Alternative Synthetic Pathways and Novel Approaches for this compound Derivatives

Alternative synthetic routes to this compound often involve the formation and subsequent reduction of an imine (Schiff base) intermediate. This two-step process, known as reductive amination, can offer better selectivity compared to direct alkylation. libretexts.org The imine precursor for this compound would be formed by the condensation of either n-propylamine with butanone or sec-butylamine with propanal. The resulting C=N double bond of the imine is then reduced to a C-N single bond using a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the final secondary amine. youtube.com

Environmentally Friendly Syntheses of Imine Derivatives as Precursors

Recent research has focused on developing "green" or environmentally friendly methods for the synthesis of imine derivatives, which are crucial precursors for amines. scirp.orgchemistryviews.org These methods aim to reduce or eliminate the use of hazardous solvents and catalysts. chemistryviews.org

Key green approaches to imine synthesis include:

Solvent- and Catalyst-Free Reactions: Condensation reactions between aldehydes and amines can be carried out without solvents or catalysts, often by simply mixing the neat reactants, sometimes with microwave irradiation to accelerate the reaction. scirp.orgresearchgate.net

Use of Green Solvents: When a solvent is necessary, environmentally benign options like supercritical carbon dioxide (sc-CO₂) are being explored. In this medium, CO₂ acts as both a solvent and a promoter, as the water byproduct reacts with CO₂ to form carbonic acid, which autocatalyzes the reaction. chemistryviews.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in solvent-free conditions. researchgate.net

The table below summarizes yields for the synthesis of various imine derivatives under environmentally friendly conditions, demonstrating the viability of these methods for producing precursors to compounds like this compound. scirp.org

| Aldehyde | Amine | Conditions | Yield (%) |

| p-Chlorobenzaldehyde | n-Propylamine | 80°C, 3.0 h, reduced pressure | 98 |

| p-Chlorobenzaldehyde | n-Butylamine | 80°C, 3.0 h, reduced pressure | 100 |

| p-Tolualdehyde | n-Propylamine | 80°C, 5.0 h, reduced pressure | 98 |

| p-Tolualdehyde | n-Butylamine | 80°C, 5.0 h, reduced pressure | 99 |

Pressure Reduction Techniques in Amine Synthesis

A significant innovation in solvent- and catalyst-free imine synthesis is the application of a pressure reduction technique. scirp.orgresearchgate.net The condensation reaction between an amine and a carbonyl compound to form an imine is a reversible equilibrium reaction that produces water as a byproduct. acs.org

By reducing the pressure of the reaction system, typically after an initial heating period, the volatile water byproduct can be efficiently removed. According to Le Chatelier's principle, the removal of a product shifts the equilibrium to the right, driving the reaction towards completion and resulting in excellent yields of the imine product, even when using less reactive amines. scirp.orgresearchgate.net This technique is particularly effective in solvent-free systems, making it a highly efficient and environmentally friendly approach. scirp.org

Kinetic Studies of this compound Formation and Related Amine Reactions

The study of reaction kinetics provides fundamental insights into the rates and mechanisms of chemical reactions. For the formation of this compound via alkylation, kinetic studies would focus on how the rate of reaction is affected by the concentrations of the reactants (primary amine and alkyl halide) and temperature.

Kinetic studies on the oxidation of related primary amines, such as n-propylamine and n-butylamine, have shown that the reaction rate is dependent on the concentrations of the oxidant, the amine, and the hydroxide ion concentration in alkaline media. researchgate.net Similarly, studies on the N-alkylation of primary amines have used techniques like 1H NMR spectroscopy to determine the rate constants for the formation of both the desired secondary amine (k₁) and the undesired tertiary amine (k₂). nih.gov

The table below shows the ratio of rate constants (k₂/k₁) for the alkylation of a primary amine with different reagents, illustrating the impact of the alkylating agent's structure on the selectivity of the reaction. nih.gov A lower k₂/k₁ ratio indicates higher selectivity for the secondary amine.

| Alkylating Reagent | k₂/k₁ Ratio |

| Propylene Oxide (PO) | ~0.50 |

| Methyl Acrylate (MA) | 0.026 |

| Acrylonitrile (ACN) | 0.0072 |

Rate Law Determination and Activation Parameters

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of the reactants. photophysics.com For the SN2 alkylation of a primary amine (PA) with an alkyl halide (RX) to form a secondary amine, the rate law is typically determined by the method of initial rates. khanacademy.orgyoutube.com This involves measuring the initial reaction rate while systematically varying the initial concentrations of each reactant.

The general form of the rate law would be: Rate = k[PA]m[RX]n

Where:

k is the rate constant.

[PA] and [RX] are the molar concentrations of the primary amine and alkyl halide, respectively.

By studying the reaction at different temperatures, the activation parameters, such as the activation energy (Ea), can be determined using the Arrhenius equation. These parameters provide crucial information about the energy barrier that must be overcome for the reaction to occur. researchgate.net

Influence of Dielectric Constant on Reaction Rates

The rate of chemical reactions involving amines can be significantly influenced by the dielectric constant of the solvent medium. In studies on the oxidation of aliphatic primary amines like n-propylamine and n-butylamine, it has been observed that the reaction rate varies with changes in the dielectric constant of the medium researchgate.net. The dielectric constant, a measure of a solvent's ability to separate ionic charges, can affect the stability of charged transition states and intermediates.

For reactions proceeding through a polar or ionic transition state, an increase in the solvent's dielectric constant typically leads to an increase in the reaction rate. This is because a higher dielectric constant medium can better solvate and stabilize the charged transition state, thereby lowering the activation energy of the reaction. Conversely, for reactions where the reactants are more polar than the transition state, an increase in solvent polarity may decrease the reaction rate. The relationship between the dielectric constant and reaction rate provides valuable insights into the reaction mechanism, particularly the charge distribution in the transition state.

Interactive Table: Effect of Solvent on Reaction Rates (Illustrative)

This table illustrates the general principle of how solvent dielectric constants can affect reaction rate constants, based on typical organic reactions. Specific data for this compound is dependent on the particular reaction.

Role of Iminium Ions as Key Intermediates in Amine Catalysis

In the realm of organic synthesis, secondary amines like this compound can function as catalysts, particularly in reactions involving carbonyl compounds. A key mechanistic pathway is through the formation of iminium ions. nih.govacs.org This process, known as iminium catalysis, involves the reversible condensation of the secondary amine with an α,β-unsaturated aldehyde or ketone. nih.govresearchgate.net

The formation of the iminium ion activates the carbonyl compound towards nucleophilic attack. acs.org This activation is achieved by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, making the β-carbon more electrophilic. nih.govresearchgate.net This is conceptually similar to the activation provided by Lewis or Brønsted acids. acs.org Because the formation of the iminium cation from a secondary amine and a carbonyl is reversible, the amine can be regenerated in a later step, allowing it to act as a true catalyst. nih.govacs.org These catalysed processes are often practical as they can be conducted in the presence of moisture and air. nih.govresearchgate.net

Steric Hindrance Effects on Catalytic Activity in Amine Reactions

Steric hindrance, the slowing of chemical reactions due to the spatial bulk of substituents, is a critical factor in determining the reactivity and catalytic activity of amines. wikipedia.org It arises from nonbonding interactions that influence the shape and accessibility of the reactive center. wikipedia.org In this compound, the sec-butyl group is more sterically demanding than the n-propyl group.

The steric hindrance of branched alkyl chains in amines has been quantified, with the order of increasing hindrance being: iso-butyl < iso-propyl < sec-butyl < tert-butyl. osti.gov This steric bulk around the nitrogen atom can affect catalytic activity in several ways:

Accessibility: The bulky sec-butyl group can physically impede the approach of reactants to the nitrogen's lone pair of electrons, slowing down the initial step of catalysis (e.g., iminium ion formation).

Transition State Stability: Steric clashes in the transition state can increase its energy, leading to a higher activation barrier and a slower reaction rate.

Selectivity: Steric hindrance is often exploited to control selectivity in chemical reactions by disfavoring certain reaction pathways or the formation of unwanted side-products. wikipedia.org

Minimization of Isomer Formation in this compound Synthesis

The synthesis of a specific unsymmetrical secondary amine like this compound requires careful control to minimize the formation of isomeric and other amine byproducts. A common route to such amines is reductive amination, which involves the reaction of a ketone (in this case, methyl ethyl ketone or butan-2-one) with a primary amine (n-propylamine), followed by reduction. However, side reactions can lead to a mixture of products.

Key challenges include:

Isomer Formation: If the starting materials can isomerize under the reaction conditions, a mixture of isomeric amines may be produced.

Formation of Tertiary Amines: The desired secondary amine product can itself react with another molecule of the carbonyl compound and undergo reduction, leading to the formation of a tertiary amine byproduct (e.g., N,N-di(sec-butyl)-n-propylamine or N-sec-butyl-N-n-propyl-n-propylamine).

Self-Condensation: The starting amine or ketone can undergo self-condensation reactions.

Controlled Reaction Conditions for Branching and Tertiary Amine Byproducts

To favor the formation of the desired this compound and minimize byproducts, precise control over reaction conditions is essential. In industrial amination processes, parameters such as temperature, pressure, catalyst, and reactant ratios are carefully managed to influence the product distribution. google.com

Key Controlled Conditions:

Molar Ratio of Reactants: Using a molar excess of the primary amine (n-propylamine) relative to the ketone (methyl ethyl ketone) can help suppress the formation of tertiary amines. A higher concentration of the primary amine increases the probability that the intermediate imine will be formed from the primary amine rather than the secondary amine product reacting further.

Temperature and Pressure: Amination reactions are often carried out at elevated temperatures and pressures. google.com For a specific synthesis, there is an optimal temperature range. Temperatures that are too high can lead to decomposition or an increase in side reactions, while temperatures that are too low result in a slow reaction rate.

Catalyst Selection: The choice of reduction catalyst (e.g., Raney nickel, platinum, or palladium) and the hydrogenation conditions (e.g., hydrogen pressure) are critical. The catalyst's activity and selectivity can influence the efficiency of the reduction of the intermediate imine to the desired secondary amine without promoting further reactions.

Order of Addition: Slowly adding the ketone to the amine can help maintain a high amine-to-ketone ratio throughout the reaction, further disfavoring tertiary amine formation.

Interactive Table: Influence of Reaction Conditions on Product Selectivity (Illustrative)

This table illustrates how varying reaction parameters can influence the yield of the desired secondary amine versus byproducts in a typical reductive amination synthesis.

Spectroscopic Characterization and Structural Analysis of N Sec Butyl N Propylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-sec-Butyl-n-propylamine

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound provides detailed information about the number of different proton environments, their chemical shifts, signal splitting patterns (multiplicity), and integration values, which correspond to the number of protons in each environment. The structure of this compound (CH₃CH₂CH₂NHCH(CH₃)CH₂CH₃) contains several distinct proton signals.

The protons on the n-propyl group are expected to show three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen. The sec-butyl group also presents multiple signals: a triplet for its terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene group, and a multiplet for the methine (CH) group directly bonded to the nitrogen atom. The proton on the nitrogen atom (N-H) may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH | 0.7-1.5 (broad) | Singlet (br s) | 1H |

| CH₃ -CH₂-CH₂-N | ~0.9 | Triplet (t) | 3H |

| CH₃-CH₂ -CH₂-N | ~1.4-1.5 | Sextet | 2H |

| CH₃-CH₂-CH₂ -N | ~2.4-2.5 | Triplet (t) | 2H |

| N-CH(CH₃ )-CH₂-CH₃ | ~1.0 | Doublet (d) | 3H |

| N-CH(CH₃)-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |

| N-CH(CH₃)-CH₂ -CH₃ | ~1.4-1.5 | Multiplet | 2H |

Note: Predicted values are based on typical ranges for similar aliphatic amines.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in its structure. The chemical shifts of these carbons are influenced by their proximity to the electronegative nitrogen atom. Carbons directly bonded to the nitrogen (α-carbons) will be shifted downfield compared to those further away.

A study investigating the reaction of secondary amines with carbonated water utilized ¹³C NMR to characterize N-propyl-sec-butylamine. rsc.org This analysis helps in assigning the chemical shifts for the carbon skeleton.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-CH₂-CH₂-N | ~11-12 |

| CH₃-C H₂-CH₂-N | ~20-23 |

| CH₃-CH₂-C H₂-N | ~50-52 |

| N-CH(C H₃)-CH₂-CH₃ | ~19-21 |

| N-CH(CH₃)-CH₂-C H₃ | ~10-11 |

| N-CH(CH₃)-C H₂-CH₃ | ~29-31 |

Note: Predicted values are based on typical ranges and data from related structures. rsc.orgdocbrown.info

Mass Spectrometry of this compound

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular weight of this compound is 115.22 g/mol . nih.gov

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound is expected at an m/z of 115.

The fragmentation of aliphatic amines is characterized by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, nitrogen-containing cation. For this compound, two primary α-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group to form an ion at m/z 86.

Loss of an ethyl radical (•CH₂CH₃) from the n-propyl group to form an ion at m/z 86.

Loss of a propyl radical (•CH₂CH₂CH₃) from the n-propyl group to form an ion at m/z 72.

Loss of a methyl radical (•CH₃) from the sec-butyl group to form an ion at m/z 100.

The most abundant fragment ion (base peak) in the mass spectra of similar secondary amines is often the result of the loss of the largest possible alkyl radical via α-cleavage. docbrown.info Therefore, the fragment at m/z 72 or m/z 86 is expected to be particularly significant.

Table 3: Prominent Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 115 | [CH₃CH₂CH₂NHCH(CH₃)CH₂CH₃]⁺• (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 86 | [M - C₂H₅]⁺ |

| 72 | [M - C₃H₇]⁺ |

Note: The fragmentation pattern is based on general principles of amine fragmentation. docbrown.infodocbrown.info

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions. It is particularly useful for distinguishing between isomers that may produce similar EI mass spectra. When protonated molecules ([MH]⁺) are subjected to CID, they fragment in ways that are characteristic of their structure. cdnsciencepub.com

The major primary fragmentation pathways for protonated alkyl amines upon collisional activation are the production of an alkyl cation (by loss of an amine) and the formation of a smaller protonated amine (by loss of an olefin). cdnsciencepub.com

For this compound ([C₇H₁₇NH]⁺, m/z 116), CID would produce a unique fragmentation pattern that could differentiate it from its isomers, such as N-isobutyl-n-propylamine or N-tert-butyl-n-propylamine. For instance, the fragmentation of the protonated sec-butyl group would lead to characteristic losses. The relative abundances of the resulting fragment ions are sensitive to the structure of the precursor ion. Studies on isomeric butylamines have shown that the patterns of alkane elimination during CID help in their differentiation. cdnsciencepub.comcdnsciencepub.com For example, protonated sec-butylamine (B1681703) shows losses of both methane (B114726) (CH₄) and ethane (B1197151) (C₂H₆). cdnsciencepub.com This principle allows for the structural characterization of the amine based on the specific fragmentation channels observed.

Reaction Mechanisms and Chemical Transformations Involving N Sec Butyl N Propylamine

N-sec-Butyl-n-propylamine as a Nucleophile in Biochemical Reactions

The lone pair of electrons on the nitrogen atom of this compound confers nucleophilic character, enabling it to attack electron-deficient centers. solubilityofthings.com In a biochemical context, this reactivity is significant. Primary and secondary amines can react reversibly with carbon dioxide (CO₂) to form a carbamic acid. nih.gov This reaction is crucial in biological systems for processes like the transport of CO₂ in the blood via hemoglobin. nih.gov For this compound, this reversible reaction would proceed as follows:

The resulting carbamic acid is a substrate for glucuronidation, a major pathway for the metabolism and elimination of compounds from the body, leading to a stable carbamate (B1207046) glucuronide metabolite. nih.gov The nucleophilicity of secondary amines like this compound is generally greater than that of primary amines due to the electron-donating effect of the two alkyl groups, which increases the electron density on the nitrogen atom. masterorganicchemistry.com However, steric hindrance from the sec-butyl and n-propyl groups can modulate this reactivity. masterorganicchemistry.com

Oxidation Reactions of this compound and Derivative Formation

The nitrogen atom in this compound can be oxidized by various reagents, leading to the formation of several derivatives, most notably N-nitroso and N-nitro compounds.

Secondary amines are well-known precursors to N-nitrosamines and N-nitramines, which are formed by reaction with reactive nitrogen species (RNS). nih.gov For instance, peroxynitrite (ONOO⁻) can oxidize secondary amines to yield both N-nitroso and N-nitro derivatives. nih.gov The proposed mechanism involves a one-electron oxidation of the amine to form an amino radical (R₂N•). This radical can then react with nitric oxide (•NO) to form the N-nitrosamine or with nitrogen dioxide (•NO₂) to yield the N-nitramine. nih.gov

Nitrosation: Reaction with nitrosating agents, such as nitrous acid (HNO₂), forms N-nitroso-N-sec-butyl-n-propylamine. This reaction is typically enhanced under acidic conditions. nih.govbritannica.com

Nitration: Stronger oxidizing and nitrating agents, like peroxynitrite, can lead to the formation of N-nitro-N-sec-butyl-n-propylamine. nih.gov

The table below summarizes the formation of these derivatives from this compound.

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| This compound | Nitrous Acid (HNO₂) | N-Nitroso-N-sec-butyl-n-propylamine | Nitrosation |

| This compound | Peroxynitrite (ONOO⁻) | N-Nitroso-N-sec-butyl-n-propylamine and N-Nitro-N-sec-butyl-n-propylamine | Oxidation/Nitrosation/Nitration |

| This compound | Dinitrogen Trioxide (N₂O₃) | N-Nitroso-N-sec-butyl-n-propylamine | Nitrosation |

This table illustrates potential reactions based on the general reactivity of secondary amines.

Two primary mechanisms have been proposed based on pH-rate profiles:

Ionic Mechanism: Reaction between the ionized form of chloramine-T and the ionized amine. nih.gov

Nonionic Mechanism: Reaction between the un-ionized species of both chloramine-T and the amine. nih.gov

While kinetically indistinguishable, the nonionic mechanism is considered more likely as the calculated rate constants are similar to those for chlorination reactions with non-ionizable chloramines. nih.gov This mechanism is thought to involve a cyclic, six-membered transition state that includes a molecule of water facilitating the chlorine transfer. nih.gov Studies on the oxidation of primary amines like n-propylamine and n-butylamine by chloramine-T also show a dependence on oxidant and amine concentrations. researchgate.net Similarly, upon chlorination, primary and secondary amines are transformed into their corresponding chloramines. nih.gov

| Oxidant | Substrate Type | Key Kinetic Findings | Proposed Mechanism Feature |

| Chloramine-T | Secondary Amines | Second-order kinetics; Rate is pH-dependent. nih.gov | Chlorine transfer via a cyclic transition state involving water. nih.gov |

| Monochloramine | Secondary Amines | Yields of N-nitrosamines are significant compared to other oxidants like chlorine or ozone. researchgate.net | Direct reaction leading to N-nitrosamine precursors. researchgate.net |

| Free Chlorine | Secondary Amines | Pre-oxidation with chlorine can reduce subsequent nitrosamine (B1359907) formation during chloramination. researchgate.netiwaponline.com | Oxidation of the amine to other products, preventing nitrosamine formation. researchgate.net |

This table summarizes general kinetic findings for the oxidation of secondary amines by halogen-containing oxidants.

Reduction Reactions of this compound

Secondary amines like this compound are generally stable functional groups and are resistant to reduction under typical laboratory conditions. The nitrogen atom is not easily reduced further.

The reduction of a secondary amine to a primary amine would necessitate the cleavage of a carbon-nitrogen (C-N) bond. This process, known as hydrogenolysis, is not a simple reduction and typically requires harsh reaction conditions, such as high pressure and temperature in the presence of a metal catalyst (e.g., nickel, palladium). ncert.nic.in

Under such forcing conditions, the C-N bonds in this compound could cleave, potentially leading to a mixture of primary amines and alkanes. The possible products would be:

Propylamine (B44156) and Butane

sec-Butylamine (B1681703) and Propane

It is important to note that this is a destructive cleavage reaction rather than a selective reduction of the amine functionality. Standard reducing agents used in organic synthesis, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), which readily reduce functional groups like amides and nitriles to amines, are generally unreactive towards secondary amines. ncert.nic.inorganic-chemistry.orgchemguide.co.uk

Substitution Reactions Involving this compound

As a nucleophile, this compound readily participates in substitution reactions with various electrophiles. wikipedia.orglibretexts.org

This reactivity is a hallmark of secondary amines. ncert.nic.in

Alkylation: It can react with alkyl halides in a nucleophilic substitution reaction to yield a tertiary amine. The reaction proceeds via an Sₙ2 mechanism for primary and secondary alkyl halides. libretexts.org The initial product is a trialkylammonium salt, which is then deprotonated by a base (often excess amine) to give the free tertiary amine. chemguide.co.ukchemistrystudent.com This tertiary amine can undergo further alkylation to form a quaternary ammonium (B1175870) salt. chemguide.co.ukopenstax.org

Acylation: Reaction with acylating agents like acid chlorides or acid anhydrides results in the formation of an N,N-disubstituted amide. This is a nucleophilic acyl substitution reaction. britannica.comncert.nic.in The reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in

Sulfonylation: With sulfonyl chlorides, this compound forms a sulfonamide. This transformation is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. wikipedia.org

The table below provides examples of these substitution reactions.

| Reaction Type | Electrophile | Product |

| Alkylation | Methyl Iodide (CH₃I) | N-methyl-N-sec-butyl-n-propylamine |

| Acylation | Acetyl Chloride (CH₃COCl) | N-sec-butyl-N-propylacetamide |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-sec-butyl-N-propylbenzenesulfonamide |

This table provides illustrative examples of substitution reactions involving this compound.

Role of this compound in the Formation of N-Nitrosamines

This compound, as a secondary aliphatic amine, is a direct precursor to the formation of a corresponding N-nitrosamine, N-nitroso-sec-butyl-n-propylamine. The presence of a secondary amine functional group is a primary risk factor for the generation of stable N-nitrosamines. ccsnorway.com In general, secondary amines are considered the most reactive precursors towards nitrosating agents for forming stable nitrosamines, compared to primary or tertiary amines. nih.goveuropa.eu The reaction involves the substitution of the hydrogen atom on the nitrogen of the secondary amine with a nitroso (-NO) group. This transformation is a significant area of study due to the classification of many N-nitrosamines as probable human carcinogens. rsc.orgwikipedia.org The formation of these compounds can occur when a secondary amine co-exists with a nitrosating agent under favorable reaction conditions. nih.gov

Mechanism of N-Nitrosamine Formation from Secondary Amines and Nitrosating Agents

The formation of N-nitrosamines from secondary amines like this compound proceeds through a well-established nitrosation mechanism. This reaction requires both an amine source and a nitrosating agent. veeprho.com The most common nitrosating agents are derived from nitrite (B80452) (NO₂⁻) under acidic conditions. veeprho.comresearchgate.net

The key steps of the mechanism are as follows:

Formation of the Nitrosating Agent: In an acidic aqueous solution (optimal pH around 3.4), nitrite is protonated to form nitrous acid (HNO₂). europa.euresearchgate.net Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. europa.eunih.gov Low pH favors the formation of N₂O₃, the nitrosating intermediate. europa.eu

2 HNO₂ ⇌ N₂O₃ + H₂O

Nucleophilic Attack: The unprotonated form of the secondary amine, this compound, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrogen of the nitrosating agent (e.g., N₂O₃). europa.eu This step is crucial, and since only the unprotonated amine is reactive, excessively low pH can inhibit the reaction by converting the amine into its unreactive protonated ammonium form. nih.goveuropa.eu

Formation of the N-Nitrosamine: The nucleophilic attack results in the formation of an intermediate which then eliminates a nitrite ion (NO₂⁻) and undergoes deprotonation to yield the stable N-nitrosamine product, N-nitroso-sec-butyl-n-propylamine, and water. europa.eu

Other compounds can also act as nitrosating agents, including tertiary butyl nitrite (TBN), which is often used in organic media for the N-nitrosation of secondary amines. nih.govresearchgate.net

Table 1: Key Reactants in the N-Nitrosation of this compound

| Reactant | Role in Mechanism | Conditions Favoring Reactivity |

| This compound | Nucleophile (Amine Precursor) | Neutral to slightly acidic pH (to maintain a significant fraction of the unprotonated, reactive form) |

| Nitrite (NO₂⁻) | Source of Nitrosating Agent | Presence in the reaction system |

| Acid (H⁺) | Catalyst | Forms nitrous acid (HNO₂) from nitrite, which then forms the active nitrosating agent (N₂O₃) |

| Dinitrogen Trioxide (N₂O₃) | Nitrosating Agent | Formed from nitrous acid in acidic conditions (e.g., pH < 5) |

Impact of Acidic Conditions and Heat on Nitrosamine Formation

The rate and extent of N-nitrosamine formation are significantly influenced by environmental factors, most notably pH and temperature.

Acidic Conditions: The nitrosation of secondary amines is highly dependent on pH. rsc.org There is a balance between the formation of the active nitrosating agent and the availability of the reactive form of the amine. nih.govresearchgate.net

Formation of Nitrosating Agent: Acidic conditions are necessary to convert nitrite into nitrous acid and subsequently into more powerful nitrosating agents like N₂O₃. The formation of N₂O₃ is second order with respect to nitrous acid, and its concentration increases as pH decreases. europa.eu

Availability of the Amine: The reactive species is the unprotonated secondary amine with its free electron pair on the nitrogen. europa.eu As the pH decreases, the amine becomes protonated (R₂NH₂⁺), rendering it non-nucleophilic and thus unreactive towards nitrosating agents. nih.goveuropa.eu

This dual role of acid creates an optimal pH for nitrosation, which for most secondary amines is around pH 3.4. europa.euresearchgate.net At this pH, there is a sufficient concentration of both the nitrosating agent and the unprotonated amine for the reaction to proceed at a maximal rate. researchgate.net At very low pH, the reaction is slow because the amine is fully protonated, and at higher pH (e.g., >5), it is slow due to the low concentration of the nitrosating agent. nih.goveuropa.eu

Heat: Temperature plays a critical role in the kinetics of nitrosamine formation and their stability.

Formation Rate: An increase in temperature generally enhances the rate of chemical reactions, including the formation of N-nitrosamines. nih.gov

Thermal Stability: While formation can be enhanced by heat, N-nitrosamines can also undergo thermal decomposition. ccsnorway.com For instance, the thermal decomposition of N-nitrosopiperazine has been shown to follow Arrhenius temperature dependence, with a significant activation energy of 94 kJ/mol. researchgate.net Straight-chain nitrosamines are generally more thermally stable than cyclic ones, especially under alkaline conditions. ccsnorway.com The decomposition process can be complex, potentially leading back to the parent amine or other degradation products.

Photochemistry of N-Nitrosamines

N-nitrosamines, including the N-nitroso derivative of this compound, are known to be susceptible to photolytic degradation upon exposure to ultraviolet (UV) light. nih.govnih.gov This property is a key factor in their environmental fate and is utilized in methods for their destruction. nih.govresearchgate.net

The photochemistry of N-nitrosamines is characterized by the following key processes:

UV Absorption: Dialkylnitrosamines typically exhibit two distinct UV absorption bands: a strong π → π* transition at shorter wavelengths (~230 nm) and a weaker n → π* transition at longer wavelengths (~340 nm). oak.go.krpacewater.com Irradiation with UV light, particularly at wavelengths around 254 nm emitted by low-pressure mercury lamps, is effective for their degradation. nih.gov

N-NO Bond Cleavage: The primary photochemical event for N-nitrosamines is the homolytic cleavage (homolysis) of the relatively weak N-NO bond. researchgate.netnih.gov This reaction generates an aminyl radical (R₂N•) and a nitric oxide radical (•NO). oak.go.krnih.gov

Influence of pH: The efficiency of photolytic degradation can be pH-dependent. Studies on N-nitrosodibutylamine (NDBA) have shown that a lower pH is a favorable condition for its photolytic degradation in water. oak.go.kr The quantum yield of decomposition for N-nitrosodimethylamine (NDMA) is relatively constant between pH 2 and 8 but decreases significantly in alkaline conditions (pH > 9). nih.gov

Table 2: Representative Photochemical Properties of N-Nitrosamines

| Property | Description | Typical Values / Observations | Reference(s) |

| UV Absorption (Strong Band) | π → π* electronic transition | ~227-230 nm | pacewater.com |

| UV Absorption (Weak Band) | n → π* electronic transition | ~332-340 nm | oak.go.krpacewater.com |

| Primary Photochemical Reaction | Homolytic cleavage of the N-NO bond | R₂N-NO + hν → R₂N• + •NO | researchgate.netnih.gov |

| Quantum Yield (Φ) | Efficiency of the photochemical process | For NDMA, Φ ≈ 0.3 in the pH range of 2-8. | nih.gov |

| Effect of pH | Influence on degradation rate | Degradation is generally more favorable under acidic to neutral conditions. | oak.go.kr |

Computational Chemistry and Theoretical Studies of N Sec Butyl N Propylamine

Quantum Chemical Methods for Studying N-sec-Butyl-n-propylamine and Amine Reactions

Quantum chemical methods are foundational to modern chemical research, allowing for the detailed investigation of electronic structure and its influence on chemical properties. taylor.edu These methods, rooted in solving the Schrödinger equation, come in two primary forms: wave function theory (WFT) and density functional theory (DFT). taylor.edu While WFT focuses on the wave function of each electron, DFT evaluates the total electron density to determine molecular properties. taylor.edu For a molecule like this compound, these approaches can predict its geometry, energy, and reactivity in various chemical environments.

Density Functional Theory (DFT) has become a versatile and widely used tool in computational chemistry due to its balance of accuracy and computational efficiency. als-journal.comuchicago.edu It is particularly effective for studying the reactivity of amines. nih.gov DFT calculations can elucidate reaction mechanisms, such as those involved in CO2 capture by amines or epoxy-amine reactions, by mapping out the potential energy surface and identifying transition states. acs.orgntnu.noacs.org

For this compound, DFT can be used to predict spectroscopic properties. For instance, theoretical IR spectra can be generated and compared with experimental data to confirm structural assignments. als-journal.com Furthermore, DFT is instrumental in calculating reactivity descriptors that explain how the amine interacts with other molecules. nih.gov These descriptors are derived from the foundational principles of DFT, which state that the ground-state electron density uniquely determines all physicochemical properties, including acidity and basicity. pku.edu.cnpku.edu.cn DFT has been successfully applied to study the adsorption of amine groups on surfaces and to analyze complex reaction pathways. acs.orgresearchgate.netmdpi.com

Coupled-cluster (CC) theory is a high-accuracy, post-Hartree-Fock quantum chemistry method used for calculating the properties of small to medium-sized molecules. wikipedia.org It constructs a multi-electron wavefunction by applying an exponential cluster operator to the Hartree-Fock determinant, which systematically accounts for electron correlation. wikipedia.org The accuracy of CC methods converges systematically toward the exact solution as higher levels of excitations are included in the cluster operator (e.g., CCSD, CCSDT). github.iomtak.hu

For this compound, CC methods, particularly the "gold standard" CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), can provide highly accurate equilibrium geometries, bond energies, and other thermochemical data. github.io While computationally more demanding than DFT, CC methods are superior for systems where electron correlation is critical, such as in reactive species or for calculating precise energy differences. q-chem.com The methodology is size-extensive, meaning the accuracy of the calculation does not degrade as the size of the molecule increases, which is a crucial advantage over some other methods like truncated Configuration Interaction. github.iomtak.hu

| Method | Primary Application | Relative Computational Cost | Key Advantage |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity, Spectroscopy, Large Systems | Moderate | Excellent balance of cost and accuracy als-journal.comuchicago.edu |

| Coupled-Cluster (CC) | High-accuracy energies, Equilibrium structures | High to Very High | Systematically improvable, "gold standard" for accuracy wikipedia.orggithub.io |

The accuracy of any quantum chemical calculation is critically dependent on two factors: the theoretical method (like DFT or CC) and the basis set used to represent the molecular orbitals. usc.edu A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as triple-ζ quality (e.g., cc-pVTZ), provide more flexibility for describing the electron distribution, which is particularly important for accurately modeling core-level states and electron correlation effects. usc.edu The selection of an appropriate basis set, like Pople's 6-31G* or Dunning's correlation-consistent sets, is a crucial step in setting up a reliable computational model for this compound. usc.edunih.gov

Furthermore, chemical reactions and properties are often studied in solution. To account for the influence of the solvent, computational models incorporate solvent effects, typically through continuum models like the Polarizable Continuum Model (PCM) or the SMD model. taylor.eduresearchgate.netq-chem.com These models represent the solvent as a continuous dielectric medium, which creates a "reaction field" that interacts with the solute molecule's electron density. q-chem.com This approach, known as a self-consistent reaction field (SCRF), is essential for accurately predicting reaction energies and equilibria in solution. researchgate.netq-chem.com

Molecular Dynamics Simulations for Amine Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a bridge between microscopic details and macroscopic properties. ulisboa.pt In an MD simulation, the motion of atoms and molecules is calculated by solving Newton's equations of motion, with the forces between particles described by a force field. ulisboa.ptnih.gov

For this compound, MD simulations can be used to study its behavior in the liquid phase or in aqueous solutions. These simulations can reveal detailed information about intermolecular interactions, such as hydrogen bonding with water molecules, and predict bulk properties like density and excess volume. tandfonline.com Studies on similar amines have shown that they tend to be preferentially surrounded by water molecules in aqueous solutions. tandfonline.com MD is also a powerful tool for investigating the mechanisms of processes like CO2 absorption in amine solutions on a molecular scale, complementing quantum chemical studies. nih.govepfl.ch

Computational Modeling of Molecular Basicity for Amines

The basicity of an amine, a fundamental chemical property, can be quantified computationally. pku.edu.cn Theoretical models are used to predict pKa values, which are a measure of basicity in solution. pku.edu.cn These models often involve calculating the energetics of the amine and its protonated form in both the gas phase and in solution, frequently using a combination of quantum mechanics and continuum solvent models. ntnu.nonih.govacs.org

To understand the intrinsic factors governing basicity, computational analyses often employ descriptors based on the molecule's electronic structure. pku.edu.cn The Molecular Electrostatic Potential (MEP) map is a key tool that visualizes the charge distribution of a molecule and identifies regions that are electron-rich or electron-poor. als-journal.comresearchgate.netthaiscience.info For an amine like this compound, the MEP map would show a region of negative potential (electron-rich) around the nitrogen atom's lone pair, indicating the likely site for electrophilic attack or protonation. thaiscience.inforesearchgate.net

Natural Bond Orbital (NBO) analysis provides a complementary view by partitioning the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. researchgate.netacs.org NBO analysis for this compound would precisely characterize the nitrogen lone pair orbital and calculate the natural atomic charge on the nitrogen atom. wisc.edu Descriptors from both MEP and NBO analyses, such as the MEP value at the nitrogen nucleus and the energy of the nitrogen lone pair orbital, have been shown to correlate strongly with experimental pKa values, providing a robust theoretical framework for predicting and understanding amine basicity. pku.edu.cnpku.edu.cn

| Descriptor | Methodology | Information Provided |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | DFT / Ab initio | Identifies electron-rich sites prone to protonation researchgate.netthaiscience.info |

| Natural Atomic Orbital (NAO) Analysis | NBO Analysis | Quantifies charge on atoms and lone pair energy pku.edu.cnwisc.edu |

| Proton Affinity (PA) | DFT / CC | Calculates gas-phase basicity nih.gov |

| Calculated pKa | QM + Solvation Model | Predicts basicity in aqueous solution ntnu.nonih.gov |

Information-Theoretic Approach in Density Functional Reactivity Theory

The Information-Theoretic Approach (ITA) within Density Functional Reactivity Theory (DFRT) offers a framework for quantifying and understanding molecular reactivity through functionals derived from information theory. researchgate.netpku.edu.cn This approach treats a molecule's electron density as a continuous probability distribution, allowing for the application of concepts like Shannon entropy and Fisher information to predict chemical behavior. researchgate.netccspublishing.org.cn While specific ITA studies on this compound are not prominent in the literature, the theoretical principles provide a clear basis for how its reactivity can be analyzed.

Key principles of ITA that would be applied include the minimum information gain and the conservation of information during a chemical reaction. researchgate.netpku.edu.cn These principles help in understanding the flow of electronic information during a chemical process, identifying the most probable sites for reaction. For instance, the steric effect imposed by the sec-butyl and n-propyl groups can be quantified by analyzing the shape function and information content of the electron density in the vicinity of the nitrogen atom. pku.edu.cnccspublishing.org.cn

The table below conceptualizes the type of data that an ITA study on this compound would generate, providing insights into its reactivity.

| Theoretical Descriptor | Property Predicted | Potential Finding for this compound |

| Shannon Entropy | Information content of electron density, molecular stability | Higher entropy values might be correlated with regions of lower electron density, indicating potential sites for nucleophilic attack. |

| Fisher Information | Localization of electron density | High Fisher information around the nitrogen atom would confirm the localization of the electron lone pair, quantifying its nucleophilicity. |

| Information Gain | Change in information during a reaction | Analysis would predict the most favorable reaction pathway by identifying the process with the minimum information gain, indicating the path of least electronic resistance. |

| Hirshfeld I-Charges | Atomic charges based on information partitioning | Calculation of the charge on the nitrogen atom and adjacent carbons would provide a quantitative measure of the molecule's polarity and reactivity sites. |

This table is illustrative and based on the theoretical application of ITA to the molecule.

Conformational Isomerism Studies of Related Amines

The conformational landscape of this compound is expected to be rich due to the rotational freedom around several single bonds. While direct conformational studies on this specific secondary amine are scarce, extensive research on related primary amines, such as n-propylamine and butylamine (B146782), provides a solid foundation for understanding its likely structural preferences. acs.orgnih.gov

Computational and spectroscopic studies on n-propylamine have identified multiple stable conformers resulting from rotations around the C-C and C-N bonds. nih.gov These conformers are typically labeled based on the dihedral angles, with gauche and anti (or trans) arrangements being the most common. For n-propylamine, five different conformers have been identified with relative energies within a narrow range, indicating that several conformations are likely populated at room temperature. nih.gov

Similarly, computational investigations of butylamine have explored its full conformational space, revealing various stable isomers. acs.org The complexity increases with the length of the alkyl chain. In this compound, conformational possibilities arise from:

Rotation around the N-C(propyl) bond.

Rotation around the C-C bonds within the n-propyl group.

Rotation around the N-C(sec-butyl) bond.

Rotation around the C-C bond within the sec-butyl group adjacent to the nitrogen.

The interplay of these rotations leads to a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer. The relative stability of these conformers is determined by a balance of steric hindrance between the alkyl groups and stabilizing intramolecular interactions. For example, conformations that minimize the steric clash between the bulky sec-butyl group and the n-propyl group are expected to be lower in energy.

The following table summarizes the types of isomerism and the number of conformers identified in studies of amines structurally related to this compound, which helps in postulating the conformational complexity of the target molecule.

| Amine | Type of Isomerism | Number of Stable Conformers Identified | Computational/Experimental Method |

| n-Propylamine | Rotational (C-C, C-N) | 5 | Quantum-Chemical Calculations, Rotational Spectroscopy nih.gov |

| Isopropylamine | Rotational (C-N) | 2 (trans, gauche) | Quantum-Chemical Calculations, Rotational Spectroscopy nih.gov |

| Butylamine | Rotational (C-C, C-N) | Multiple | Quantum-Chemical Calculations (Full Conformational Space Analysis) acs.org |

| tert-Butylamine | Rotational (C-N) | Multiple stable conformations of reaction intermediates studied | Quantum Chemistry Study whiterose.ac.uk |

Based on these findings for related amines, it is highly probable that this compound exists as a mixture of several rotational isomers in the gas and liquid phases. Identifying the most stable conformers would require detailed quantum-chemical calculations, similar to the approaches used for simpler alkylamines. acs.orgnih.gov

Advanced Applications and Research Directions

N-sec-Butyl-n-propylamine as an Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a secondary amine with two different alkyl groups (sec-butyl and n-propyl), allows for its incorporation as a building block in the chemical industry. The reactivity of the secondary amine group is central to its function as an intermediate for producing agrochemicals, pharmaceuticals, and other specialty chemicals. atamanchemicals.com

While specific, large-scale applications of this compound in commercial agrochemicals are not extensively documented, its structural relatives see significant use. For instance, sec-butylamine (B1681703) has been utilized as a fumigant fungicide. nih.govinchem.org Similarly, n-propylamine is a known intermediate for pesticides. atamanchemicals.com This precedent suggests that this compound is a viable candidate as an intermediate for developing new agrochemicals. Its secondary amine structure can be functionalized to create molecules with desired pesticidal or fungicidal properties.

Secondary amines are fundamental components in many pharmaceutical compounds. N-Propylamine is recognized as an intermediate for pharmaceuticals. atamanchemicals.com The incorporation of the N-sec-butyl-n-propyl moiety can influence a drug molecule's properties, such as its lipophilicity and metabolic stability, which are critical for its efficacy and behavior in the body. The compound can serve as a precursor for creating more complex active pharmaceutical ingredients (APIs).

The utility of this compound extends to the synthesis of various specialty chemicals. Amines are used as regulating agents for plastics and as intermediates for rubber chemicals, fibers, and textiles. atamanchemicals.com Di-sec-butylamine, a structurally similar secondary amine, is used as an intermediate in the production of various chemicals and in formulations for corrosion inhibitors. smolecule.com This indicates a potential role for this compound in similar applications, where it can be used as a building block for materials with tailored properties. smolecule.com

This compound in Carbon Dioxide Capture Technologies

Aqueous amine solutions are a mature and widely used technology for capturing carbon dioxide (CO₂) from industrial flue gases. researchgate.netresearchgate.net The process relies on the reversible chemical reaction between the amine and CO₂. This compound, as a secondary amine, is a candidate for such applications, with its performance being dictated by the mechanism of carbamate (B1207046) formation and its thermodynamic properties.

The primary mechanism for CO₂ capture by primary and secondary amines is the formation of a carbamate. researchgate.netresearchgate.net The reaction involves the nucleophilic nitrogen atom of the amine attacking the electrophilic carbon atom of the CO₂ molecule. This reaction is reversible, allowing for the CO₂ to be absorbed at lower temperatures and then released (desorbed) at moderately higher temperatures, regenerating the amine for reuse. missouri.edu

The reaction for this compound (R₂NH) with CO₂ proceeds as follows:

CO₂ Absorption (Carbamate Formation): 2 R₂NH + CO₂ ⇌ R₂NCOO⁻ + R₂NH₂⁺

In this process, one molecule of the amine reacts directly with CO₂ to form a carbamate anion (R₂NCOO⁻), and a second amine molecule acts as a base to accept a proton, forming an ammonium (B1175870) cation (R₂NH₂⁺). researchgate.net The efficiency of this absorption is influenced by factors like the amine's basicity and steric hindrance around the nitrogen atom.

CO₂ Desorption (Amine Regeneration): R₂NCOO⁻ + R₂NH₂⁺ + Heat ⇌ 2 R₂NH + CO₂

For amine-based CO₂ capture, an ideal reaction is modestly exergonic for efficient absorption and has a significant entropy component, allowing for efficient desorption with moderate temperature changes. missouri.edu The presence of bulky alkyl groups around the amine, as in this compound, can destabilize the resulting carbamate. This destabilization can lower the heat of absorption, which in turn reduces the energy required for regeneration. doe.gov However, excessive steric hindrance can also slow down the reaction kinetics.

Computational and experimental studies on similar amines like ethylamine, propylamine (B44156), and butylamine (B146782) are used to understand these thermodynamic balances. missouri.eduresearchgate.net The goal is to find a solvent that combines a high absorption capacity and fast reaction rates with a low energy penalty for regeneration.

Below is a table summarizing the key thermodynamic considerations for an amine like this compound in CO₂ capture applications.

| Property | Description | Significance in CO₂ Capture |

| Heat of Absorption (ΔHabs) | The amount of heat released during the carbamate formation reaction. | A lower (but still negative) value is desirable as it reduces the energy required for the reverse reaction (desorption), lowering operational costs. |

| CO₂ Loading Capacity | The amount of CO₂ that can be absorbed per unit of amine (often in moles of CO₂ per mole of amine). | A higher loading capacity means less solvent is needed to capture a given amount of CO₂, reducing the size of equipment and the energy needed to circulate and heat the solvent. |

| Reaction Kinetics | The speed at which the amine reacts with CO₂. | Fast kinetics are necessary for efficient absorption in industrial-sized columns where gas-liquid contact time is limited. |

| pKa (Basicity) | A measure of the amine's strength as a base. | Influences the reaction equilibrium. A sufficiently high pKa is needed for effective CO₂ absorption, but very high basicity can lead to a high heat of absorption. |

Biological Research Applications of this compound

There is a notable lack of published research investigating the specific biological applications of this compound. Consequently, a detailed discussion of its enzyme interactions, influence on metabolic pathways, and nucleophilic participation in biochemical reactions is not possible at this time.

Enzyme Interaction Studies and Mechanism of Action

No specific studies detailing the interaction of this compound with any particular enzyme were identified. While secondary amines as a class are known to interact with various enzymes, such as monoamine oxidases, there is no available research to suggest that this compound is a substrate or inhibitor for these or any other enzymes. elsevierpure.commdpi.com Elucidating the mechanism of action would require kinetic studies to determine binding affinities and catalytic effects, data which is currently absent from the scientific record. wikipedia.orgteachmephysiology.com

Influence on Metabolic Pathways

The metabolic fate of this compound has not been specifically documented. A related compound, N-nitroso-n-butyl-n-propylamine, has been shown to be metabolized by cytochrome P450 isozymes. This suggests that this compound could potentially undergo similar enzymatic processing, such as N-dealkylation, but without direct experimental evidence, this remains speculative.

Nucleophilic Participation in Biochemical Reactions

The secondary amine group in this compound possesses a lone pair of electrons, rendering it nucleophilic. In a biochemical context, this could theoretically allow it to participate in various reactions, such as the formation of Schiff bases with aldehydes or ketones. However, no studies have been published that demonstrate or investigate the nucleophilic participation of this compound in any specific biochemical reactions.

Industrial Production and Optimization

Detailed information regarding the industrial-scale production and optimization of this compound is not available in the public domain. General principles of chemical engineering and amine synthesis can be applied to hypothesize potential production and purification methods.

Continuous Flow Reactors for Large-Scale this compound Production

While continuous flow technology is increasingly used for the synthesis of fine chemicals due to its advantages in heat and mass transfer, and safety, there are no specific reports on its application for the large-scale production of this compound. A potential synthetic route could involve the reductive amination of a suitable ketone with an amine in a continuous flow reactor, but this has not been specifically described for this compound.

Advanced Purification Techniques (e.g., Distillation, Chromatography)

For the purification of secondary amines, distillation is a common and effective method, particularly for removing impurities with different boiling points. sciencemadness.org In cases where distillation is insufficient to achieve the desired purity, chromatography can be employed. acs.orgbiotage.com Techniques such as gas chromatography or preparative liquid chromatography could theoretically be used to purify this compound. However, specific optimized protocols for this compound have not been published. A buffer-based extraction procedure has also been described as a method to separate mixtures of primary, secondary, and tertiary amines, which could be applicable. acs.org

Analytical Methodologies for this compound and Related Amines

The accurate detection and quantification of this compound and other aliphatic amines are crucial in various fields, including environmental monitoring and industrial quality control. Due to the inherent chemical properties of amines, such as their polarity and basicity, direct analysis can be challenging. Consequently, a range of sophisticated analytical methodologies has been developed to ensure sensitivity, selectivity, and reproducibility. These methods often involve a combination of sample collection, derivatization, and chromatographic separation.

Trace Nitrogenous Atmospheric Bases Measurement

Nitrogenous bases in the atmosphere, including secondary amines like this compound, are integral to the global nitrogen cycle, yet their specific roles and behaviors are not fully understood copernicus.org. Measuring these compounds at trace levels (parts per trillion or pptv) requires highly sensitive analytical strategies. A common and effective approach involves capturing and concentrating these gaseous bases from the air.

One validated method uses an acid scrubbing technique to trap the amines as their phosphite salts copernicus.org. This is often achieved using passive samplers or denuders, which are suitable for collecting analytes from the atmosphere. For instance, inexpensive passive sampling methods are available for estimating spatial variations of gaseous dry nitrogen deposition, which includes compounds like ammonia (B1221849) and nitric acid researchgate.net. Chamber methods, which involve covering a small area of a surface (like soil) with an inverted chamber, are also used extensively for measuring gas exchange with the atmosphere alberta.ca.

Once captured, the concentrated amine salts are then prepared for analysis. This integrated approach is sensitive, selective, and has been validated for various sampling strategies, with detection limits for some amines as low as 0.1 to 2 pptv copernicus.org. Advanced optical techniques like Differential Optical Absorption Spectroscopy (DOAS) also contribute to the measurement of atmospheric trace gases by detecting their unique absorption cross-sections along a defined light path researchgate.net.

Chromatographic Techniques (e.g., GC/MS, LC/MS) for Amine Analysis

Chromatography is the cornerstone for the analysis of complex mixtures of amines. Gas Chromatography (GC) and Liquid Chromatography (LC), particularly when coupled with Mass Spectrometry (MS), provide powerful tools for separating, identifying, and quantifying this compound and related compounds researchgate.netmdpi.comargus-analysen.de.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and thermally stable compounds. For amines, which can exhibit poor peak shape due to interactions with the column, specialized columns and techniques are employed. A common approach uses a capillary column like the Agilent CP-Sil 13 CB for the separation of primary, secondary, and tertiary amines agilent.com. The coupling of GC with a mass spectrometer (GC-MS) allows for the identification of individual compounds based on their mass-to-charge ratio and fragmentation patterns argus-analysen.de. However, the high polarity and water solubility of low-molecular-mass amines can make separation from water challenging mdpi.com. To improve analysis, derivatization is often employed to decrease polarity and improve chromatographic performance nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC is ideal for analyzing less volatile or thermally sensitive compounds argus-analysen.de. High-Performance Liquid Chromatography (HPLC) is a primary method for determining amines in various samples helsinki.fi. Since many simple amines lack a chromophore, they are not easily detectable by UV-Vis detectors. Therefore, derivatization is typically necessary to label the amines, making them detectable nih.gov. The use of mass spectrometry as a detector (LC-MS) can sometimes circumvent the need for derivatization, as it can identify the native amines directly nih.govresearchgate.net.

Table 1: Comparison of Chromatographic Techniques for Amine Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC/LC) |

| Principle | Separates volatile compounds in the gas phase. | Separates compounds in the liquid phase. |

| Analytes | Suitable for volatile and thermally stable amines. | Suitable for a wide range of amines, including non-volatile and thermally labile ones argus-analysen.de. |

| Derivatization | Often required to increase volatility and reduce polarity nih.gov. | Often required to add a UV-absorbing or fluorescent tag for detection nih.govhelsinki.fi. |

| Detectors | Flame Ionization Detector (FID), Nitrogen-Specific Detector (NSD), Mass Spectrometry (MS). | UV-Vis, Fluorescence Detector (FD), Mass Spectrometry (MS) nih.gov. |

| Advantages | High resolving power, high sensitivity, and relatively low cost mdpi.com. | Versatile, applicable to a broader range of compounds without vaporization. |

| Disadvantages | Poor peak shape for polar amines, potential for thermal degradation. | Can be more time-consuming, requires solvents, potential for peak tailing helsinki.fi. |

Derivatization Methods for Enhanced Detection

Derivatization is a chemical modification process that transforms an analyte into a product with properties more suitable for a given analytical method. For amines, this is a critical step to overcome challenges related to their high polarity, low volatility, and lack of chromophores nih.govhelsinki.fi. The process can enhance detection by improving chromatographic behavior and increasing detector sensitivity researchgate.net.

The primary goals of derivatizing amines include:

Decreasing Polarity: Reducing interactions with active sites on the chromatographic column, which prevents peak tailing nih.govhelsinki.fi.

Increasing Volatility: Making the amines more suitable for GC analysis nih.gov.